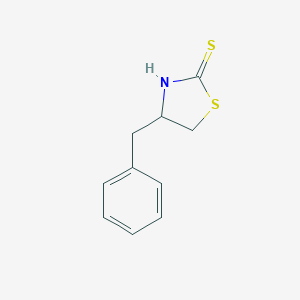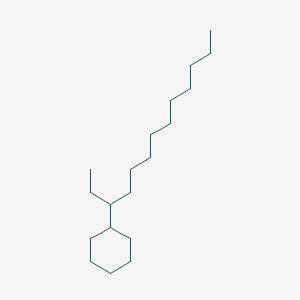![molecular formula C13H13ClN2 B079187 4-[(4-Aminophenyl)methyl]-2-chloroaniline CAS No. 10414-75-2](/img/structure/B79187.png)
4-[(4-Aminophenyl)methyl]-2-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminophenyl)methyl]-2-chloroaniline, also known as 4-ACO-MET, is a chemical compound that belongs to the family of tryptamines. It is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-Aminophenyl)methyl]-2-chloroaniline is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of substances such as LSD and psilocybin. This activation leads to changes in neural activity, resulting in altered perception, mood, and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[(4-Aminophenyl)methyl]-2-chloroaniline are similar to those of other psychedelic substances. It has been shown to increase serotonin levels in the brain, leading to altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature, as well as dilated pupils and altered visual perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline in lab experiments is its unique chemical structure and pharmacological profile. It has been shown to have a similar profile to psilocin, making it a valuable tool for studying the effects of psychedelic substances on the brain and behavior. However, one of the main limitations of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline is its potential for abuse and misuse, which can lead to ethical concerns in research settings.
Direcciones Futuras
There are several potential future directions for research on 4-[(4-Aminophenyl)methyl]-2-chloroaniline. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on brain function and behavior, which could provide valuable insights into the neural mechanisms underlying consciousness and perception.
Conclusion:
In conclusion, 4-[(4-Aminophenyl)methyl]-2-chloroaniline, or 4-[(4-Aminophenyl)methyl]-2-chloroaniline, is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of this substance, as well as its potential for therapeutic use.
Métodos De Síntesis
The synthesis of 4-[(4-Aminophenyl)methyl]-2-chloroaniline involves the reaction of 4-acetoxyindole with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the purification process.
Aplicaciones Científicas De Investigación
4-[(4-Aminophenyl)methyl]-2-chloroaniline has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have a similar chemical structure and pharmacological profile to psilocin, a naturally occurring psychedelic substance found in certain species of mushrooms. Studies have suggested that 4-[(4-Aminophenyl)methyl]-2-chloroaniline may have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of various mental health disorders.
Propiedades
Número CAS |
10414-75-2 |
|---|---|
Nombre del producto |
4-[(4-Aminophenyl)methyl]-2-chloroaniline |
Fórmula molecular |
C13H13ClN2 |
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]-2-chloroaniline |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8H,7,15-16H2 |
Clave InChI |
FABSKOVJDIDCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
Otros números CAS |
10414-75-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




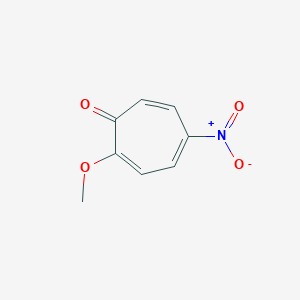
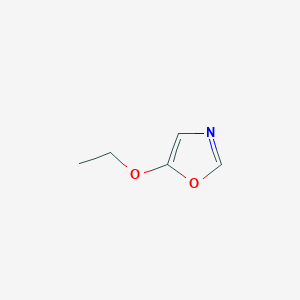

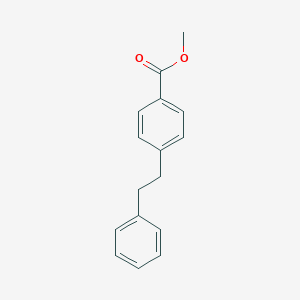
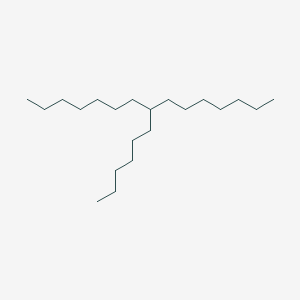
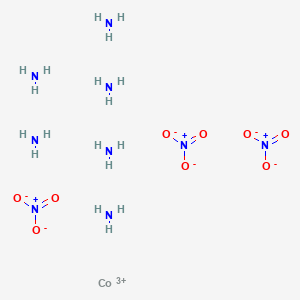
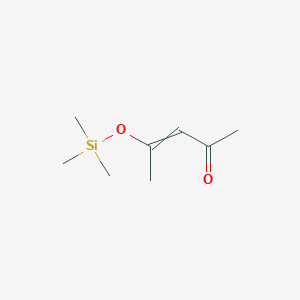
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)

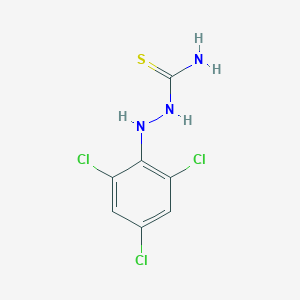
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
